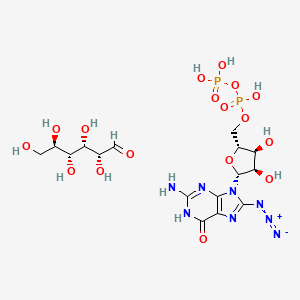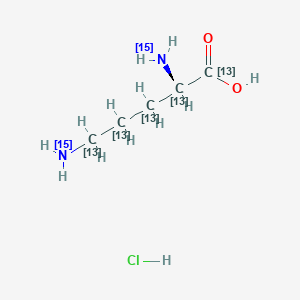
16,17-Dehydro Capsaicin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16,17-Dehydro Capsaicin-d3 is a deuterated analogue of 16,17-Dehydro Capsaicin, which is a dehydrogenated metabolite of Capsaicin. Capsaicin is the active component in chili peppers that gives them their characteristic heat. The deuterated form, this compound, is often used in scientific research due to its stability and ability to be tracked in various biochemical assays .
Preparation Methods
The synthesis of 16,17-Dehydro Capsaicin-d3 involves the dehydrogenation of Capsaicin. The reaction typically requires specific conditions, including the use of deuterated reagents to introduce the deuterium atoms. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
16,17-Dehydro Capsaicin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
16,17-Dehydro Capsaicin-d3 is widely used in scientific research, including:
Chemistry: It serves as a reference standard in mass spectrometry and other analytical techniques.
Biology: It is used to study the metabolic pathways of capsaicinoids.
Medicine: Research on its potential therapeutic effects, such as pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 16,17-Dehydro Capsaicin-d3 involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This interaction leads to the activation of the receptor, resulting in the release of neurotransmitters that modulate pain and inflammation. The deuterated form allows for precise tracking and analysis in biochemical assays .
Comparison with Similar Compounds
16,17-Dehydro Capsaicin-d3 is unique due to its deuterated nature, which provides enhanced stability and traceability. Similar compounds include:
16,17-Dehydro Capsaicin: The non-deuterated form, which is less stable and harder to track.
Capsaicin: The parent compound, widely studied for its biological effects.
Dihydrocapsaicin: Another metabolite of Capsaicin with similar properties .
Properties
IUPAC Name |
(6E)-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnona-6,8-dienamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,20H,1,4-5,7,9,13H2,2-3H3,(H,19,21)/b8-6+/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIRKKJMETWUBA-HPFTVYJYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C/C(=C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B584769.png)





